molecular formula C13H20O2 B12996039 (4-Isobutoxy-2,6-dimethylphenyl)methanol

(4-Isobutoxy-2,6-dimethylphenyl)methanol

Cat. No.: B12996039
M. Wt: 208.30 g/mol
InChI Key: GZCWRMHELIKXHG-UHFFFAOYSA-N
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Description

(4-Isobutoxy-2,6-dimethylphenyl)methanol is an organic compound with the molecular formula C13H20O2 It is a derivative of phenol, where the hydroxyl group is substituted with an isobutoxy group and two methyl groups at the 2 and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Isobutoxy-2,6-dimethylphenyl)methanol typically involves the alkylation of 2,6-dimethylphenol with isobutyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then subjected to a reduction process to obtain the final compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

(4-Isobutoxy-2,6-dimethylphenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The isobutoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted phenols.

Scientific Research Applications

(4-Isobutoxy-2,6-dimethylphenyl)methanol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Isobutoxy-2,6-dimethylphenyl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (4-Isopropoxy-2,6-dimethylphenyl)methanol
  • (4-Ethoxy-2,6-dimethylphenyl)methanol
  • (4-Methoxy-2,6-dimethylphenyl)methanol

Comparison

(4-Isobutoxy-2,6-dimethylphenyl)methanol is unique due to the presence of the isobutoxy group, which imparts distinct chemical and physical properties compared to its analogs. The isobutoxy group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for specific applications.

Properties

Molecular Formula

C13H20O2

Molecular Weight

208.30 g/mol

IUPAC Name

[2,6-dimethyl-4-(2-methylpropoxy)phenyl]methanol

InChI

InChI=1S/C13H20O2/c1-9(2)8-15-12-5-10(3)13(7-14)11(4)6-12/h5-6,9,14H,7-8H2,1-4H3

InChI Key

GZCWRMHELIKXHG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1CO)C)OCC(C)C

Origin of Product

United States

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